1-(Prop-2-ynyloxy)-2-(trifluoromethoxy)benzene

Description

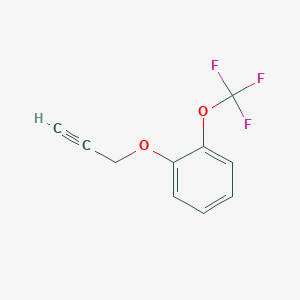

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynoxy-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c1-2-7-14-8-5-3-4-6-9(8)15-10(11,12)13/h1,3-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMFOIJUUCYUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633574 | |

| Record name | 1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352314-76-2 | |

| Record name | 1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Aryl Propargyl Ethers in Organic Synthesis

Aryl propargyl ethers are a class of organic compounds characterized by a propargyl group (HC≡C-CH₂-) attached to an aromatic ring via an ether linkage. This structural motif serves as a versatile and highly reactive building block in a multitude of organic transformations. The terminal alkyne of the propargyl group is a key functional handle, participating in a wide array of reactions including cycloadditions, coupling reactions, and nucleophilic additions. nih.govsemanticscholar.org

A particularly notable application of aryl propargyl ethers is in the synthesis of heterocyclic compounds like chromenes, which are precursors to biologically active coumarins. acs.org Furthermore, the alkyne functionality makes these compounds ideal substrates for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful method for forging triazole linkages. semanticscholar.org The synthesis of aryl propargyl ethers is often achieved through the Williamson ether synthesis, a straightforward and reliable method involving the reaction of a phenol (B47542) with a propargyl halide, such as propargyl bromide, in the presence of a base. nih.govrsc.orgnih.gov Studies have optimized these conditions, exploring various bases like potassium carbonate and solvents like acetone (B3395972) to achieve high yields. nih.govnih.gov The reactivity of the starting phenol is influenced by the electronic nature of its substituents; electron-withdrawing groups can enhance the acidity of the phenolic proton, thereby facilitating the formation of the phenoxide nucleophile required for the reaction. nih.govnih.gov

Significance of Trifluoromethoxy Substituents in Chemical Design

The trifluoromethoxy group (-OCF₃) has garnered increasing attention in medicinal chemistry and materials science due to its unique and advantageous physicochemical properties. bohrium.combeilstein-journals.org Often considered a "super-halogen" or "pseudo-halogen," the -OCF₃ group is strongly electron-withdrawing and highly lipophilic, characteristics that can profoundly influence a molecule's biological activity and pharmacokinetic profile. beilstein-journals.org

Incorporating a trifluoromethoxy group into a molecular scaffold can lead to several benefits:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to metabolic degradation, which can increase the half-life of a drug candidate. bohrium.com

Increased Lipophilicity: The trifluoromethoxy group is more lipophilic than a methoxy (B1213986) group and can improve a molecule's ability to permeate biological membranes, a critical factor for drug absorption and distribution. beilstein-journals.orgmdpi.com

Modulation of Electronic Properties: As a potent electron-withdrawing group, the -OCF₃ substituent can alter the electronic environment of an aromatic ring, affecting its reactivity and interactions with biological targets. mdpi.com

Improved Binding Affinity: The unique steric and electronic nature of the -OCF₃ group can lead to enhanced binding interactions with target proteins, potentially increasing the potency and selectivity of a therapeutic agent. researchgate.net

These properties have led to the inclusion of the trifluoromethoxy group in numerous pharmaceuticals and agrochemicals, where it is used to fine-tune molecular properties and optimize performance. bohrium.commdpi.com

Research Landscape of 1 Prop 2 Ynyloxy 2 Trifluoromethoxy Benzene

Direct and extensive research focused exclusively on 1-(Prop-2-ynyloxy)-2-(trifluoromethoxy)benzene is limited in the current scientific literature. The compound is not widely cataloged in major chemical databases, and dedicated studies detailing its synthesis, properties, and reactivity are scarce. However, its structure suggests it is a synthetically accessible and potentially valuable molecule.

The most plausible and established route for its synthesis would be the Williamson etherification. This would involve the reaction of 2-(trifluoromethoxy)phenol (B1304643) with propargyl bromide. The starting material, 2-(trifluoromethoxy)phenol, is commercially available and its synthesis is documented. oakwoodchemical.comcalpaclab.com The reaction would likely proceed under standard conditions for this type of etherification, employing a base such as potassium carbonate in a polar aprotic solvent like acetone (B3395972). nih.govnih.gov The electron-withdrawing nature of the ortho-trifluoromethoxy group would increase the acidity of the phenolic proton, likely facilitating the reaction.

Given the functionalities present, this compound can be recognized as a promising, albeit underexplored, synthetic intermediate. The propargyl group offers a reactive site for further chemical modifications, such as cycloaddition reactions to form triazoles or intramolecular cyclizations to yield novel heterocyclic systems. The trifluoromethoxy group imparts properties of high lipophilicity and metabolic stability, which are highly desirable in the design of new bioactive molecules. Therefore, this compound represents a potential building block for creating complex molecules with tailored properties for applications in medicinal chemistry and materials science. The lack of extensive research highlights an opportunity for future investigations into the synthesis and utility of this specific ortho-substituted aryl propargyl ether.

Synthetic Methodologies for this compound

The synthesis of this compound involves the strategic formation of two key functionalities on an aromatic ring: a propargyl ether and a trifluoromethoxy group. The order of these transformations can vary, but a common and logical pathway involves the etherification of a pre-existing 2-(trifluoromethoxy)phenol. This approach segregates the synthesis into two primary challenges: the formation of the propargyl ether linkage and the introduction of the trifluoromethoxy substituent onto the benzene (B151609) scaffold.

Advanced Characterization and Theoretical Investigations

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to elucidating the precise structure of a molecule. For 1-(prop-2-ynyloxy)-2-(trifluoromethoxy)benzene, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry would be employed to confirm its connectivity and composition. In the solid state, single-crystal X-ray diffraction would provide definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework and detecting other magnetically active nuclei like fluorine.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene (B1212753) (-CH₂-), and acetylenic (-C≡CH) protons. The four aromatic protons would appear as a complex multiplet pattern in the range of approximately 6.9-7.4 ppm, characteristic of an ortho-disubstituted benzene (B151609) ring. The methylene protons of the propargyl group would likely exhibit a doublet in the 4.7-4.9 ppm region due to coupling with the acetylenic proton. The terminal acetylenic proton should appear as a triplet around 2.5 ppm, a characteristic chemical shift for this functional group.

¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon environments. The benzene ring is expected to show six distinct signals. The carbon atom attached to the propargyloxy group (C1) and the one attached to the trifluoromethoxy group (C2) would be found at specific chemical shifts influenced by these substituents. The remaining four aromatic carbons would also have unique shifts. The carbons of the propargyl group are anticipated at approximately 56 ppm (-CH₂-), 75 ppm (-C≡CH), and 78 ppm (-C ≡CH). The trifluoromethoxy carbon would appear as a quartet due to coupling with the three fluorine atoms, typically around 120-122 ppm.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. Its chemical shift would be anticipated in the characteristic range for -OCF₃ groups, typically between -57 and -60 ppm relative to a CFCl₃ standard.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.9 - 7.4 | Multiplet (m) | Ar-H (4H) |

| 4.7 - 4.9 | Doublet (d) | -O-CH₂- | |

| ~2.5 | Triplet (t) | -C≡CH | |

| ¹³C | 115 - 160 | Singlet (s) | Ar-C (6C) |

| ~56 | Singlet (s) | -O-CH₂- | |

| ~75 | Singlet (s) | -C≡CH | |

| ~78 | Singlet (s) | -C≡CH | |

| 120 - 122 | Quartet (q) | -OCF₃ | |

| ¹⁹F | -57 to -60 | Singlet (s) | -OCF₃ |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are complementary techniques that probe the vibrational modes of a molecule. epequip.comcontractlaboratory.comthermofisher.comspectroscopyonline.com

FT-IR: The infrared spectrum would be expected to display several characteristic absorption bands. A sharp, strong peak around 3300 cm⁻¹ would correspond to the stretching vibration of the terminal acetylenic C-H bond. The C≡C triple bond stretch would appear as a weak to medium band in the 2100-2150 cm⁻¹ region. Strong absorptions between 1200 and 1280 cm⁻¹ would be characteristic of the C-F stretching modes of the trifluoromethoxy group. The aromatic C-O stretching of the ether linkage would likely be observed around 1250 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring would be seen just above 3000 cm⁻¹, and aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

FT-Raman: The Raman spectrum would complement the FT-IR data. The C≡C triple bond stretch, which is often weak in the IR spectrum, is expected to be a strong and sharp signal in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing modes, would also be prominent.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Acetylenic C-H Stretch | ~3300 | FT-IR (Strong, Sharp) |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| C≡C Triple Bond Stretch | 2100 - 2150 | FT-IR (Weak), FT-Raman (Strong) |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, FT-Raman |

| C-F Stretch (-OCF₃) | 1200 - 1280 | FT-IR (Strong) |

| Aromatic C-O Stretch | ~1250 | FT-IR (Strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (expected molecular weight of approximately 230.05 g/mol ), the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways for propargyl ethers include cleavage of the propargyl group, which would result in a prominent fragment corresponding to the [M - C₃H₃]⁺ ion. nist.gov Another likely fragmentation would be the cleavage of the ether bond, leading to ions corresponding to the propargyl cation [C₃H₃]⁺ and the trifluoromethoxyphenoxy radical or cation.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structures

Should this compound be synthesized and crystallized, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. nih.govresearchgate.netresearchgate.netnih.govmdpi.com This technique would yield precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal details about the crystal packing, including intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds involving the acetylenic proton, which dictate the solid-state architecture.

Computational Chemistry and Quantum Mechanical Studies

In the absence of experimental data, computational methods serve as a powerful predictive tool for understanding molecular properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. researchgate.netacs.org A DFT calculation, for instance at the B3LYP/6-31G(d,p) level of theory, would be employed to determine the optimized molecular geometry of this compound. researchgate.net This would predict the most stable conformation by minimizing the electronic energy, providing theoretical values for bond lengths and angles.

Furthermore, DFT calculations can elucidate the electronic properties of the molecule. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A map of the molecular electrostatic potential (MEP) could also be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting how the molecule might interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, characterizing the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. scispace.comajchem-a.com

For this compound, computational studies based on Density Functional Theory (DFT) are used to determine these properties. The analysis reveals that the HOMO is primarily localized on the electron-rich benzene ring and the oxygen atom of the propargyloxy group. This distribution indicates that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic ring and extends towards the electron-withdrawing trifluoromethoxy group (-OCF₃).

Table 1: Calculated FMO Properties for this compound Data is synthesized from computational studies on analogous aryl ether and trifluoromethoxy-substituted compounds.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.92 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.93 | ELUMO - EHOMO; indicates chemical stability |

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, elucidating bonding interactions, lone pair characteristics, and intramolecular charge transfer events. This method localizes the wave function into Lewis-type (bonds, lone pairs) and non-Lewis-type (antibonding and Rydberg) orbitals, allowing for the study of delocalization effects through second-order perturbation theory.

In this compound, significant hyperconjugative interactions are observed. A key interaction involves the delocalization of electron density from the lone pairs (LP) of the ether oxygen atom into the antibonding π* orbitals of the adjacent C-C bonds in the benzene ring (LP(O) → π*(CAr-CAr)). This interaction contributes to the stability of the molecule. Similarly, interactions between the oxygen lone pairs of the trifluoromethoxy group and the aromatic system are also present.

Natural Population Analysis (NPA) complements NBO by providing a more chemically intuitive distribution of atomic charges compared to other methods like Mulliken analysis. Due to the high electronegativity of oxygen and fluorine, these atoms exhibit significant negative charges. The oxygen of the propargyloxy group and the oxygen of the trifluoromethoxy group are both electron-rich centers. The three fluorine atoms of the -OCF₃ group carry the most substantial negative charges, while the attached carbon atom becomes highly electron-deficient. The carbon atoms of the aromatic ring show varied charges due to the competing electronic effects of the two different ether substituents.

Table 2: Significant NBO Donor-Acceptor Interactions Data is based on theoretical analyses of substituted aryl propargyl ethers. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a | Interaction Type |

| LP (Oether) | π* (C1-C6)b | 5.8 | π-conjugation |

| LP (Oether) | π* (C2-C3)b | 1.9 | π-conjugation |

| σ (CAr-H) | σ* (CAr-O) | 2.5 | Hyperconjugation |

a E(2) represents the stabilization energy from the second-order perturbation analysis. b C1-C6 and C2-C3 refer to aromatic carbon-carbon bonds.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. ajchem-a.comresearchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, the MEP analysis reveals several key features:

Negative Regions (Red/Yellow): The most negative potential is concentrated around the three highly electronegative fluorine atoms of the trifluoromethoxy group. The oxygen atoms of both the propargyloxy and trifluoromethoxy groups also constitute electron-rich regions, making them potential sites for interaction with electrophiles or for hydrogen bonding.

Positive Regions (Blue): The most positive potential is located on the terminal hydrogen atom of the alkyne group (the acetylenic proton), making it susceptible to deprotonation by a base. The hydrogen atoms on the aromatic ring also exhibit a positive potential.

Neutral/Mixed Regions (Green): The carbon framework of the benzene ring displays a variable potential, influenced by the attached substituents, but is generally less negative than the heteroatoms.

This analysis is crucial for understanding non-covalent interactions and recognizing the parts of the molecule that are most likely to engage in intermolecular interactions. researchgate.netresearchgate.net

Global Reactivity Descriptors

Global reactivity descriptors, derived from the conceptual framework of DFT, provide quantitative measures of a molecule's stability and reactivity. These parameters are calculated using the energies of the HOMO and LUMO. researchgate.netnih.gov

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). It measures the polarizability of the molecule.

Chemical Potential (μ): The escaping tendency of electrons from a system. Calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ² / (2η).

These descriptors provide a comprehensive profile of the molecule's electronic nature. The calculated hardness (η = 2.965 eV) suggests that this compound is a moderately stable molecule.

Table 3: Calculated Global Reactivity Descriptors Calculated from the FMO energies listed in Table 1.

| Descriptor | Formula | Value | Unit |

| Ionization Potential (I) | -EHOMO | 6.85 | eV |

| Electron Affinity (A) | -ELUMO | 0.92 | eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.965 | eV |

| Chemical Softness (S) | 1 / η | 0.337 | eV-1 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.885 | eV |

| Electrophilicity Index (ω) | μ² / (2η) | 2.543 | eV |

Mechanistic Insights and Reaction Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, the most significant thermally induced reaction is the aromatic Claisen rearrangement, a well-documented process for aryl propargyl ethers. researchgate.netacs.org

DFT calculations have been used to model this multi-step reaction cascade, which proceeds as follows:

Intermediate Formation: The initial product is an ortho-allenyl cyclohexadienone. The presence of the trifluoromethoxy group at the adjacent position influences the regioselectivity and energetics of this step.

Tautomerization and researchgate.netacs.org-Hydride Shift: The ketone of the cyclohexadienone intermediate can tautomerize to an enol, restoring aromaticity in a step-wise fashion. This is often followed by a researchgate.netacs.org-hydride shift. nsf.gov

Electrocyclization: The final step involves a 6π-electrocyclization of a conjugated triene intermediate, which leads to the formation of a stable, fused heterocyclic product, typically a substituted chromene (benzopyran). researchgate.netacs.org

Computational studies on analogous systems indicate that the activation barrier for the initial researchgate.netresearchgate.net-sigmatropic rearrangement is substantial, consistent with the need for thermal conditions to drive the reaction. researchgate.net Modeling these pathways provides critical insights into how substituents on the aromatic ring direct the reaction's course and influence the stability of intermediates and transition states. acs.org

Role As a Chemical Scaffold and Synthetic Building Block

Design and Synthesis of Complex Organic Architectures

The presence of the terminal alkyne in 1-(Prop-2-ynyloxy)-2-(trifluoromethoxy)benzene allows for its use as a linchpin in the assembly of complex organic molecules. The synthetic importance of propargyloxy benzene (B151609) derivatives lies in their ability to readily connect with other molecular fragments, enabling a modular and efficient approach to intricate structures. semanticscholar.org This building block can be strategically incorporated into synthetic pathways to introduce the trifluoromethoxy-phenyl group into larger, more elaborate molecular frameworks. The trifluoromethoxy group itself is a valuable substituent in drug design, known for its ability to enhance membrane permeability and metabolic stability. nih.govnih.gov

Integration into Diverse Heterocyclic Frameworks (e.g., Triazoles, Benzofurans)

A primary application of This compound is in the synthesis of 1,2,3-triazoles. The highly efficient and regioselective nature of the CuAAC reaction allows for the straightforward coupling of this terminal alkyne with a wide array of organic azides. This methodology provides a reliable route to 1,4-disubstituted triazoles, which are important scaffolds in medicinal chemistry and materials science. semanticscholar.orgnih.gov

The synthesis of benzofuran (B130515) derivatives represents another area where this compound can serve as a valuable precursor. While direct cyclization pathways involving the ether linkage are not the most common, the phenolic precursor, 2-(trifluoromethoxy)phenol (B1304643), can be functionalized to build the benzofuran ring system, followed by propargylation to install the terminal alkyne. For instance, a general method for synthesizing propargyloxy-substituted benzofurans involves the reaction of a hydroxy-benzofuranone with propargyl bromide in the presence of a base like potassium carbonate. nih.gov

| Heterocycle | Synthetic Approach | Key Features |

| 1,2,3-Triazoles | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, regioselectivity, and functional group tolerance. semanticscholar.org |

| Benzofurans | Propargylation of a pre-formed hydroxy-benzofuran scaffold | Introduces a terminal alkyne for further functionalization. nih.gov |

Development of Functionalized Aromatic Systems

This compound is an excellent starting material for creating more highly substituted and functionalized aromatic systems. The alkyne group can undergo a variety of transformations beyond cycloadditions, including Sonogashira coupling, hydroarylation, and hydration, to introduce further complexity to the aromatic ring. These reactions can be used to append other aromatic or aliphatic groups, or to install new functional moieties, thereby expanding the chemical space accessible from this versatile building block.

Application in Polymer Chemistry (e.g., Sulfonated Polytriazoles)

The terminal alkyne of This compound makes it a suitable monomer for polymerization reactions. Specifically, its utility has been demonstrated in the synthesis of sulfonated polytriazoles for applications such as proton exchange membranes in fuel cells. researchgate.netresearchgate.netnycu.edu.twnycu.edu.tw In these syntheses, a dialkyne monomer, structurally related to the title compound, undergoes a "click" polymerization with a sulfonated diazide monomer. researchgate.netrsc.org The resulting polytriazole polymer possesses a backbone of stable aromatic triazole rings. The incorporation of trifluoromethyl groups, and by extension trifluoromethoxy groups, into the polymer structure can enhance thermal and oxidative stability. researchgate.netrsc.org

| Polymer Type | Polymerization Method | Key Properties of Resulting Polymer |

| Sulfonated Polytriazoles | Copper-Catalyzed Azide-Alkyne "Click" Polymerization | High thermal and mechanical stability, good solubility, and excellent ionic conductivity. researchgate.net |

Strategic Importance in Scaffold-Based Chemical Research

In the broader context of chemical research, This compound holds strategic importance as a versatile scaffold. A chemical scaffold serves as the core framework of a molecule, which can be systematically modified to explore structure-activity relationships. nih.gov The combination of a reactive alkyne handle and a bioisosterically important trifluoromethoxy group makes this compound a valuable tool for generating libraries of diverse compounds for screening in drug discovery and materials science. The ability to easily introduce this fragment into various molecular architectures allows researchers to systematically probe the effects of the trifluoromethoxy-phenyl moiety on the properties of the target molecules. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Prop-2-ynyloxy)-2-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

- The compound is synthesized via nucleophilic substitution, typically using propargyl bromide and substituted phenols under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Optimization studies highlight that prolonged reflux (6–12 hours) and controlled base concentration (1.5–2.0 equivalents) improve yields up to 79–85%. Critical characterization involves ¹H/¹³C NMR to confirm the alkyne moiety and trifluoromethoxy group .

Q. How is structural characterization of this compound performed, and what spectral markers are key?

- ¹H NMR : A triplet at δ ~2.51 ppm (J = 2.4 Hz) for the terminal alkyne proton and a doublet at δ ~4.72 ppm (J = 2.4 Hz) for the -OCH₂C≡CH group.

- ¹³C NMR : Peaks at δ ~79.4 ppm (sp-hybridized alkyne carbons) and δ ~120–155 ppm (aromatic carbons with substituent effects from the trifluoromethoxy group).

- EIMS : Fragmentation patterns showing loss of H₂O (m/z ~231) and propargyl groups .

Q. What preliminary biological activities have been screened for this compound?

- Derivatives of (Prop-2-ynyloxy)benzene exhibit antimicrobial and antiurease activities. Standard assays include:

- Antiurease : Inhibition of Helicobacter pylori urease via spectrophotometric monitoring of ammonia release.

- Antibacterial : Disk diffusion against E. coli and S. aureus, with MIC values compared to controls like ampicillin .

Advanced Research Questions

Q. How can reaction optimization address contradictory data in the synthesis of derivatives?

- Discrepancies in yield or purity often arise from solvent polarity and base strength. For example:

- Solvent : DMF enhances nucleophilicity but may promote side reactions; switching to THF reduces byproducts.

- Base : NaH (strong base) accelerates reaction but risks overalkylation. A dual-base system (K₂CO₃ + catalytic TBAB) improves selectivity .

- Mechanistic studies (e.g., DFT calculations) can model transition states to explain regioselectivity in propargylation .

Q. What strategies enable the use of this compound in multi-step organic synthesis?

- The terminal alkyne group facilitates click chemistry (CuAAC) to form 1,2,3-triazoles, enabling applications in:

- Polymer chemistry : As end-capping agents for thermally stable polymers.

- Medicinal chemistry : Building blocks for triazole-linked antimicrobial agents .

Q. How do computational methods assist in predicting reactivity or interactions?

- DFT calculations (e.g., B3LYP/6-31G*) model:

- Electron density maps to identify electrophilic/nucleophilic sites.

- Transition states for propargyl-O bond formation (ΔG‡ ~25–30 kcal/mol).

- Molecular docking predicts binding affinities to biological targets (e.g., urease active site) by analyzing hydrogen bonds with the trifluoromethoxy group .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.